Product packaging for Ethyl hydrogen sulphate, magnesium salt(Cat. No.:CAS No. 14448-64-7)

Ethyl hydrogen sulphate, magnesium salt

Cat. No.: B081555
CAS No.: 14448-64-7
M. Wt: 274.6 g/mol
InChI Key: NQAXLXBPVKQFLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Compound Definition and Structural Context

Ethyl hydrogen sulphate, magnesium salt is an organic chemical compound with the molecular formula C4H10MgO8S2. nih.gov Structurally, it is the magnesium salt of ethyl hydrogen sulfate (B86663). The compound consists of a central magnesium cation (Mg²⁺) ionically bonded to two ethyl sulfate anions (C₂H₅OSO₃⁻). nih.gov Each ethyl sulfate anion is characterized by an ethyl group (C₂H₅) covalently bonded to a sulfate group (SO₄). As such, it is classified as a sulfuric acid monoester and belongs to the broader class of organosulfate compounds. wikipedia.orghmdb.ca These compounds are defined by a functional group with the general structure R−O−SO₃⁻, where R is an organic residue. wikipedia.org

Compound Properties

Property Value
Molecular Formula C4H10MgO8S2
Molecular Weight 274.6 g/mol
IUPAC Name magnesium;ethyl sulfate
CAS Number 14448-64-7

Data sourced from PubChem nih.gov

Academic Significance and Research Trajectory within Organosulfur Chemistry

Organosulfur chemistry is a significant field that explores the properties and synthesis of compounds containing carbon-sulfur bonds. Within this domain, organosulfates like ethyl hydrogen sulfate are of interest primarily as intermediates in chemical synthesis. wikipedia.org Historically, the parent compound, ethyl hydrogen sulfate, was a key intermediate in the sulfuric acid hydration process for producing ethanol (B145695) from ethylene. wikipedia.orgchemicalbook.com This method has been largely superseded by the direct hydration of ethylene, but it remains a classic example of large-scale organosulfate application. wikipedia.org

The research trajectory for simple alkyl sulfates often revolves around their utility in organic reactions and, more broadly, their role as surfactants in various industries. wikipedia.org While specific research focusing exclusively on the magnesium salt of ethyl hydrogen sulfate is not extensive, its chemical nature is understood through the study of its constituent ions: the ethyl sulfate anion and the magnesium cation. The presence of the magnesium ion suggests its potential use in contexts where a divalent cation is required or where specific solubility or stability properties are desired, analogous to how magnesium sulfate (Epsom salt) is used as a desiccant in organic synthesis due to its affinity for water. wikipedia.org

Theoretical Frameworks for Sulfate Ester Chemistry

The chemical behavior of sulfate esters is governed by established theoretical principles, particularly concerning their hydrolysis reactions. The hydrolysis of sulfate esters, which involves the cleavage of the S-O bond, can proceed through different mechanistic pathways. nih.govresearchgate.net Theoretical and experimental studies on analogous compounds, such as aryl sulfate monoanions, indicate that these reactions can occur via an S(N)2 mechanism. nih.gov In contrast, related compounds like aryl sulfamate monoanions may follow an S(N)1 pathway. nih.gov

The debate between stepwise and concerted mechanisms for the hydrolysis of sulfonate esters, which are structurally related to sulfate esters, highlights the complexities in this area. researchgate.netacs.org Computational studies and kinetic data, such as Brønsted and Hammett correlations, are crucial tools for elucidating these reaction mechanisms. researchgate.netacs.org These theoretical frameworks suggest that the hydrolysis of a simple alkyl sulfate like ethyl sulfate would proceed through a concerted pathway involving nucleophilic attack at the sulfur atom. researchgate.net The stability of potential intermediates and the nature of the leaving group are critical factors in determining the precise mechanistic route. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10MgO8S2 B081555 Ethyl hydrogen sulphate, magnesium salt CAS No. 14448-64-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6O4S.Mg/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAXLXBPVKQFLK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10MgO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162714
Record name Ethyl hydrogen sulphate, magnesium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14448-64-7
Record name Ethyl hydrogen sulphate, magnesium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014448647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen sulphate, magnesium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen sulphate, magnesium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Routes and Methodological Innovations for Ethyl Hydrogen Sulphate and Its Magnesium Salt

Synthesis of Ethyl Hydrogen Sulphate Precursor

The creation of the ethyl hydrogen sulphate intermediate is primarily accomplished through the sulfation of ethanol (B145695). Two principal methods for this esterification are the reaction with sulfur trioxide and the reaction with sulfuric acid. Each route presents distinct characteristics regarding reaction byproducts and conditions.

A modern approach to synthesizing high-purity ethyl hydrogen sulphate involves the direct reaction of ethanol with sulfur trioxide. google.com This method is advantageous as it does not produce water as a byproduct, which simplifies purification and prevents subsequent hydrolysis of the desired ester. google.com The reaction is typically conducted in the presence of a catalyst to facilitate the conversion. google.com

The general reaction is as follows: CH₃CH₂OH + SO₃ → CH₃CH₂OSO₃H

Research has demonstrated that catalysts such as sodium sulfate (B86663), potassium sulfate, or ammonium sulfate are effective. google.com The process involves adding sulfur trioxide to a solution of ethanol and the catalyst while carefully controlling the temperature. google.com

Table 1: Reaction Parameters for the Synthesis of Ethyl Hydrogen Sulphate from Ethanol and Sulfur Trioxide google.com
ParameterRangePreferred Range
Reaction Temperature-20°C to 100°C5°C to 60°C
Reaction Time0.1 to 20 hours0.5 to 2 hours
CatalystSodium sulfate, Potassium sulfate, or Ammonium sulfate
Molar Ratio (Catalyst to Ethanol)0.05 to 0.15

The traditional and more established method for producing ethyl hydrogen sulphate is the reaction of ethanol with concentrated sulfuric acid. doubtnut.comwikipedia.org This esterification reaction is highly exothermic and requires careful temperature management. wikipedia.org

The reaction proceeds as follows: CH₃CH₂OH + H₂SO₄ ⇌ CH₃CH₂OSO₃H + H₂O

This reaction is reversible, and the presence of water, a byproduct, can limit the conversion rate. google.comresearchgate.net To enhance the yield, techniques such as using a dehydrating agent (e.g., anhydrous sodium sulfate) can be employed to remove the water as it forms. researchgate.netmdma.ch

The purity and yield of ethyl hydrogen sulphate are critically dependent on the careful control of reaction conditions, particularly temperature. wikipedia.org

In the sulfuric acid method , temperature is the most significant factor influencing the product distribution. wikipedia.org

Below 140°C: The primary product is ethyl hydrogen sulphate. wikipedia.org

Above 140°C: A side reaction between the ethyl hydrogen sulphate product and excess ethanol becomes significant, leading to the formation of diethyl ether. wikipedia.org

Above 170°C: In the presence of excess sulfuric acid, the ethyl hydrogen sulphate decomposes to ethylene and sulfuric acid. wikipedia.org

The mole ratio of the reactants also plays a crucial role. Kinetic studies have shown that the reaction order can change based on the mole ratio of ethanol to sulfuric acid, shifting from a reversible second-order reaction at low ratios to an irreversible first-order reaction at high ratios. researchgate.netmdma.ch

For the sulfur trioxide method , the primary advantage is the generation of a high-purity product because water is not formed during the reaction. google.com This eliminates the equilibrium limitations and side reactions associated with the presence of water, leading to higher yields of the desired precursor. google.com

Table 2: Effect of Temperature on the Sulfation of Ethanol with Sulfuric Acid wikipedia.org
Temperature RangePrimary ProductSignificant Side Product(s)
< 140°CEthyl hydrogen sulphateNone
> 140°CDiethyl etherEthyl hydrogen sulphate
> 170°CEthyleneSulfuric acid (decomposition)

Formation of Ethyl Hydrogen Sulphate, Magnesium Salt

Once the ethyl hydrogen sulphate precursor is synthesized, it is converted into its magnesium salt through a neutralization reaction. This process involves reacting the acidic ethyl hydrogen sulphate with a suitable magnesium base.

The formation of this compound is achieved by reacting ethyl hydrogen sulphate with magnesium hydroxide. This is a standard acid-base neutralization reaction, where the acidic proton of the sulphate group reacts with the hydroxide ions from magnesium hydroxide to form water and the desired salt.

The balanced chemical equation for this reaction is: 2 CH₃CH₂OSO₃H + Mg(OH)₂ → (CH₃CH₂OSO₃)₂Mg + 2 H₂O

The resulting product, magnesium ethyl sulphate, is an ionic compound composed of a magnesium cation (Mg²⁺) and two ethyl sulphate anions (CH₃CH₂OSO₃⁻).

To ensure a high yield and purity of the final magnesium salt, strategic control over the reaction is essential. The stoichiometry of the reactants is a key parameter. A molar ratio of two moles of ethyl hydrogen sulphate to one mole of magnesium hydroxide is required for complete conversion.

The reaction is typically carried out in an aqueous solution. Control of parameters such as temperature and mixing is important to ensure the reaction goes to completion. After the reaction, the magnesium ethyl sulphate can be isolated from the solution, often through crystallization by evaporating the water. The purity of the final product can be enhanced by recrystallization processes.

Purification Methodologies for the Magnesium Salt

The purification of this compound, is crucial for obtaining a product with the high degree of purity required for its various applications. Methodologies for purification primarily focus on leveraging the compound's physical properties, such as solubility differences between the salt and its impurities. Common techniques include recrystallization, solvent extraction, and the use of drying agents.

Recrystallization stands as a principal method for purifying impure solids. savemyexams.com The underlying principle involves dissolving the impure magnesium salt in a suitable hot solvent until the solution is saturated. As this solution gradually cools, the solubility of the ethyl hydrogen sulphate magnesium salt decreases, leading to the formation of purified crystals. savemyexams.com Impurities, which are present in smaller quantities, remain dissolved in the cooler solvent, often referred to as the mother liquor. The selection of an appropriate solvent is critical; the desired compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The process can be optimized by controlling the rate of cooling; slow cooling often results in larger, more well-defined crystals that are easier to filter and dry. savemyexams.com For enhanced purity, this process can be repeated multiple times, although some product loss is expected with each recrystallization step. savemyexams.com Techniques such as vacuum flash cooling can also be employed to increase crystal particle size and improve production efficiency.

Following crystallization, the purified solid is typically separated from the mother liquor via filtration. To remove any residual solvent and moisture, the crystals are then dried. Anhydrous inorganic salts, such as anhydrous magnesium sulfate, are commonly used as drying agents in organic synthesis due to their high affinity for water. savemyexams.comwikipedia.org The drying agent is added to the product until it no longer clumps together, indicating that residual water has been absorbed. savemyexams.com The final purified product is then obtained by decanting or filtering away the drying agent. savemyexams.com

Table 1: Comparison of Purification Techniques for this compound
TechniquePrinciple of OperationKey Process StepsAdvantagesConsiderations
RecrystallizationDifference in solubility of the compound and impurities at varying temperatures. 1. Dissolve impure solid in minimum amount of hot solvent. 2. Hot filtration to remove insoluble impurities. 3. Cool solution slowly to allow crystal formation. 4. Filter to separate crystals from mother liquor. savemyexams.com 5. Wash and dry crystals. - Can yield very pure product. savemyexams.com
  • Allows for the formation of well-defined crystals. savemyexams.com
  • - Potential for product loss with each cycle. savemyexams.com
  • Requires a suitable solvent where solubility varies significantly with temperature.
  • Use of Drying AgentsChemical absorption of water by an anhydrous salt. savemyexams.com1. Add anhydrous salt (e.g., MgSO₄) to the product.
  • Swirl until the agent no longer clumps.
  • Separate the dried product by decantation or filtration. savemyexams.com
  • - Effectively removes trace amounts of water.
  • Compatible with most organic compounds. wikipedia.org
  • - Only removes water, not other chemical impurities.
  • Requires an inert drying agent.
  • Green Chemistry Principles in Synthetic Approaches

    The application of green chemistry principles to the synthesis of ethyl hydrogen sulphate and its magnesium salt is aimed at reducing the environmental impact of chemical processes. msu.edunih.gov This involves designing synthetic methodologies that minimize waste, use less hazardous substances, and improve energy efficiency. msu.edu

    Development of Sustainable Catalyst Systems

    Traditional synthesis of ethyl hydrogen sulphate often involves the use of concentrated sulfuric acid as both a reactant and a catalyst. While effective, this approach necessitates neutralization and disposal steps, which can generate significant waste. dynamicscience.com.au Green chemistry seeks to replace such homogeneous catalysts with more sustainable alternatives.

    A significant advancement is the use of solid-state acid catalysts, such as zeolites. dynamicscience.com.au These materials offer several advantages:

    Ease of Separation : Being solid, they can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex distillation or extraction processes. dynamicscience.com.au

    Reusability : Solid catalysts can often be recovered and reused for multiple reaction cycles, reducing waste and cost. dynamicscience.com.au

    Improved Energy Efficiency : Some solid catalysts are highly efficient, allowing reactions to proceed under milder conditions and thus consuming less energy. dynamicscience.com.au

    Table 2: Comparison of Catalytic Systems in Ethyl Hydrogen Sulphate Synthesis
    Catalyst SystemTypeAdvantagesDisadvantages
    Concentrated Sulfuric AcidHomogeneous- Readily available and effective reactant/catalyst. - Generates acidic waste requiring neutralization. dynamicscience.com.au
  • Difficult to separate from the product mixture.
  • ZeolitesHeterogeneous (Solid-State)- Easily separated by filtration.
  • Reusable, reducing waste.
  • Can lead to higher energy efficiency. dynamicscience.com.au
  • - May have different activity/selectivity compared to traditional catalysts.
  • Initial cost may be higher.
  • Sodium/Potassium SulfateHomogeneous- Used in water-free synthesis with sulfur trioxide.
  • Leads to high-purity product with minimal hydrolysis. google.com
  • - Requires handling of sulfur trioxide, a highly reactive substance.

    Solvent-Free Reaction Protocols and Alternative Media Utilization

    One of the core principles of green chemistry is the reduction or elimination of the use of auxiliary substances like solvents. nih.gov Many chemical syntheses rely on organic solvents that can be volatile, toxic, and environmentally persistent. nih.gov

    The direct reaction of ethanol with sulfur trioxide represents a potentially solvent-free approach to synthesizing ethyl hydrogen sulphate. google.com By eliminating the need for a separate solvent, this method reduces waste, lowers the risk of environmental contamination, and simplifies the purification process. nih.gov

    When solvents are necessary, green chemistry encourages the use of safer alternatives. While specific applications to ethyl hydrogen sulphate synthesis are still emerging, general trends in organic synthesis point towards the use of water, supercritical fluids, or ionic liquids as replacements for traditional volatile organic compounds (VOCs). nih.gov Water is a particularly attractive green solvent due to its non-toxic and non-flammable nature.

    Atom Economy and Byproduct Management in Synthesis

    Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. revise.imstudymind.co.uk A higher atom economy signifies a more sustainable process with less waste generation. revise.im The formula for calculating atom economy is:

    Atom Economy = (Molecular Mass of Desired Product / Molecular Mass of All Reactants) x 100% studypulse.au

    The synthesis of ethyl hydrogen sulphate can be achieved through different routes, each with a distinct atom economy.

    From Ethylene and Sulfuric Acid : C₂H₄ + H₂SO₄ → C₂H₅OSO₃H This is an addition reaction where all atoms from the reactants are incorporated into the final product. revise.im Therefore, the atom economy is 100%, representing an ideal scenario in terms of waste prevention. studypulse.au

    From Ethanol and Sulfuric Acid : CH₃CH₂OH + H₂SO₄ → C₂H₅OSO₃H + H₂O In this esterification reaction, water is formed as a byproduct. youtube.com The presence of this byproduct means that not all reactant atoms are converted into the desired product, resulting in an atom economy of less than 100%.

    Table 3: Atom Economy of Ethyl Hydrogen Sulphate Synthetic Routes
    Synthetic RouteReaction EquationByproductsAtom Economy (%)Green Chemistry Consideration
    Hydration of EtheneC₂H₄ + H₂SO₄ → C₂H₅OSO₃HNone100%Highly efficient as all reactant atoms are incorporated into the product. revise.imstudypulse.au
    Esterification of EthanolCH₃CH₂OH + H₂SO₄ → C₂H₅OSO₃H + H₂OWater (H₂O)~87.5%Less efficient due to the formation of a water byproduct. youtube.com

    Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

    Hydrolysis of Ethyl Hydrogen Sulphate, Magnesium Salt

    The hydrolysis of this compound, represents a critical transformation pathway for this compound, yielding ethanol (B145695) and regenerating sulfuric acid. This process is of significant interest, particularly in the context of industrial ethanol production where ethyl hydrogen sulfate (B86663) is a key intermediate. wikipedia.org The efficiency and selectivity of this hydrolysis are governed by a complex interplay of kinetic and thermodynamic factors, the catalytic role of acids, and the composition of the ionic environment.

    The hydrolysis of alkyl sulfate monoesters, such as ethyl hydrogen sulfate, is a thermodynamically favorable but kinetically slow process in the absence of a catalyst. nih.govpnas.org The reaction involves the cleavage of the sulfate ester bond, which, while exergonic, presents a significant activation energy barrier. nih.gov Studies on the hydrolysis of monomethyl sulfate in 1 M HCl at temperatures ranging from 40°C to 110°C revealed an activation enthalpy (ΔH‡) of 24.6 kcal/mol and an activation entropy multiplied by temperature (TΔS‡) of -3.9 kcal/mol. pnas.org Extrapolation of this data to 25°C yields a rate constant of 1.7 x 10⁻⁸ s⁻¹. pnas.org For the uncatalyzed hydrolysis of methyl sulfate at 25°C, the rate constant is even lower, at approximately 2 x 10⁻¹¹ s⁻¹, which corresponds to a half-life of about 1,100 years. nih.gov

    The hydrolysis of sulfate esters is characterized by a substantial group transfer potential. nih.gov The Gibbs free energy of hydrolysis (ΔG' at pH 7) for methyl sulfate is -8.9 kcal/mol, indicating a strong thermodynamic driving force for the reaction. nih.gov This "energy-rich" nature of monoalkyl sulfates is attributed to the release of the strong acid, bisulfate (HSO₄⁻). nih.gov

    Interactive Table: Kinetic and Thermodynamic Parameters for the Hydrolysis of Monomethyl Sulfate

    Parameter Value Conditions
    Rate Constant (k) 1.7 x 10⁻⁸ s⁻¹ 1 M HCl, 25°C (extrapolated)
    Activation Enthalpy (ΔH‡) 24.6 kcal/mol 1 M HCl
    TΔS‡ -3.9 kcal/mol 1 M HCl
    Uncatalyzed Rate Constant (k) 2 x 10⁻¹¹ s⁻¹ 25°C

    Data primarily based on studies of methyl sulfate, a close analog of ethyl sulfate. nih.govpnas.org

    The hydrolysis of ethyl hydrogen sulfate is significantly accelerated in the presence of an acid catalyst. The mechanism of acid-catalyzed ester hydrolysis generally involves a series of protonation and nucleophilic attack steps. libretexts.orgchemguide.co.ukyoutube.com

    The reaction is initiated by the protonation of the ester. In an aqueous acidic medium, the actual catalytic species is the hydronium ion (H₃O⁺). libretexts.org The ester's carbonyl oxygen (in the case of a carboxylate ester) or a sulfate oxygen atom is protonated, which increases the electrophilicity of the adjacent carbon or sulfur atom, respectively. youtube.com

    Following protonation, a water molecule, acting as a nucleophile, attacks the electrophilic center. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the leaving group. libretexts.org This proton transfer converts the leaving group (ethanol in this case) into a better leaving group (protonated ethanol). The intermediate then collapses, expelling the protonated alcohol and forming the corresponding acid (sulfuric acid) and regenerating the hydronium ion catalyst. libretexts.orgchemguide.co.uk

    The key steps in the acid-catalyzed hydrolysis of ethyl hydrogen sulfate can be summarized as:

    Protonation: The ethyl hydrogen sulfate molecule is protonated by a hydronium ion. libretexts.org

    Nucleophilic Attack: A water molecule attacks the sulfur atom of the protonated ethyl hydrogen sulfate. chemguide.co.uk

    Proton Transfer: A proton is transferred to the ethoxy group, forming a good leaving group. libretexts.org

    Elimination: The leaving group (ethanol) departs, and the catalyst (hydronium ion) is regenerated, yielding sulfuric acid. libretexts.orgdocbrown.info

    This reaction is reversible, and to drive the equilibrium towards the products (ethanol and sulfuric acid), an excess of water is typically used. chemguide.co.ukdocbrown.info

    The ionic environment of the reaction medium can influence the rate and yield of the hydrolysis of ethyl hydrogen sulfate. The presence of inorganic salts can alter the activity of water and the catalyst, thereby affecting the reaction kinetics. nih.gov While specific studies on the effect of magnesium ions from the magnesium salt of ethyl hydrogen sulfate on its own hydrolysis are not extensively detailed in the provided search results, general principles of salt effects on reaction rates can be considered.

    In the acid hydrolysis of certain esters, the presence of salts such as MgSO₄ has been noted to exert a negative salt effect, meaning it can decrease the reaction rate. researchgate.net This effect can be attributed to several factors, including changes in the activities of the reactants and the transition state. The ions of the salt can stabilize the ground state of the reactants more than the transition state, thus increasing the activation energy of the reaction.

    Furthermore, in concentrated solutions of surfactants like sodium dodecyl sulfate, which is an alkyl sulfate, the hydrolysis rate is influenced by the concentration of the surfactant itself, suggesting that the aggregation state (e.g., micelle formation) and the high concentration of ions play a role. researchgate.net For this compound, the presence of Mg²⁺ and additional sulfate ions in solution could potentially influence the hydration shells around the reacting species and the hydronium ion catalyst, thereby modulating the hydrolysis rate. The precise quantitative impact, however, would depend on the specific concentrations and reaction conditions.

    During the synthesis and subsequent hydrolysis of ethyl hydrogen sulfate, the formation of byproducts such as diethyl ether and ethylene is a significant consideration, primarily dictated by the reaction temperature. wikipedia.orgechemi.comquora.com

    Diethyl Ether Formation: If the temperature during the reaction of ethanol with sulfuric acid, or during the hydrolysis of ethyl hydrogen sulfate in the presence of excess ethanol, is maintained at around 140°C (413 K), diethyl ether is formed as the major byproduct. wikipedia.orgechemi.comallen.ingauthmath.com This occurs through the reaction of the ethyl hydrogen sulfate intermediate with another molecule of ethanol. allen.in CH₃CH₂OSO₃H + CH₃CH₂OH → CH₃CH₂OCH₂CH₃ + H₂SO₄ allen.in

    Ethylene Formation: At higher temperatures, typically exceeding 170°C, ethyl hydrogen sulfate decomposes to yield ethylene and sulfuric acid. wikipedia.orgechemi.comquora.com This is an elimination reaction. CH₃CH₂OSO₃H → CH₂=CH₂ + H₂SO₄

    In the industrial production of ethanol, where the goal is to maximize the yield of ethanol from the hydrolysis of ethyl hydrogen sulfate, careful control of the temperature is crucial to minimize the formation of these byproducts. libretexts.org The hydrolysis is generally carried out at temperatures that favor the formation of ethanol while suppressing the dehydration reactions that lead to diethyl ether and ethylene.

    Interactive Table: Temperature-Dependent Byproduct Formation

    Temperature Range Primary Byproduct Reaction Type
    ~140°C (413 K) Diethyl Ether Intermolecular Dehydration/Substitution

    Alkylation and Sulfation Reactions Mediated by Ethyl Hydrogen Sulphate

    Beyond its role as an intermediate in ethanol synthesis, ethyl hydrogen sulfate can also participate in chemical reactions as an alkylating agent.

    Monoalkyl sulfates, including ethyl hydrogen sulfate, are capable of acting as alkylating agents, transferring their alkyl group to nucleophiles. nih.govpnas.orgnih.gov These compounds are electrophilic and can react with electron-rich species. taylorandfrancis.comoncohemakey.com The reaction involves the nucleophilic attack on the α-carbon of the ethyl group, leading to the displacement of the hydrogen sulfate ion, which is a good leaving group. nih.gov

    Studies on monomethyl sulfate have shown that it acts as an efficient alkylating agent in water, reacting with oxygen nucleophiles. nih.gov The reactions of methyl sulfate are noted to be much more rapid than its hydrolysis and are relatively insensitive to the nature of the attacking nucleophile. nih.govpnas.org This suggests that ethyl hydrogen sulfate can also ethylate a variety of nucleophiles, such as amines, alkoxides, and carboxylates. The general reaction can be represented as:

    CH₃CH₂OSO₃H + Nu⁻ → CH₃CH₂-Nu + HSO₄⁻ (where Nu⁻ is a nucleophile)

    This reactivity makes ethyl hydrogen sulfate a potential ethylating agent in organic synthesis, although more reactive alkylating agents like diethyl sulfate are often used for this purpose. taylorandfrancis.com The ability of ethyl hydrogen sulfate to transfer an ethyl group is a key aspect of its chemical reactivity profile.

    Catalytic and Promoting Effects of this compound

    The catalytic activity of this compound is primarily derived from the magnesium cation (Mg²⁺). Magnesium salts act as Lewis acids, meaning they can accept a pair of electrons. alfachemic.comwikipedia.org This property is central to their catalytic function in a wide range of organic reactions. researchgate.net

    The mechanism of Lewis acid catalysis involves the coordination of the Mg²⁺ ion to a Lewis basic site on a substrate molecule, typically an atom with a lone pair of electrons such as oxygen or nitrogen. wikipedia.org For example, in a carbonyl compound, the magnesium ion coordinates to the carbonyl oxygen. This coordination withdraws electron density from the oxygen, which in turn makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. wikipedia.org The high oxyphilicity (affinity for oxygen) and the ability of magnesium to accommodate high coordination numbers are critical factors that determine its unique reactivity as a catalyst. researchgate.net

    The Lewis acidic nature of the magnesium ion makes this compound a potential catalyst for several important organic reactions.

    Esterification: In Fischer esterification, an acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. libretexts.org A magnesium salt can function as a Lewis acid catalyst, activating the carbonyl group in a similar manner to a proton. Studies have shown that anhydrous salts like magnesium sulphate can effectively catalyze ester formation. iu.edu The removal of water, a product of the reaction, further drives the equilibrium towards the formation of the ester. iu.edu

    Hydrolysis Reactions: While often used to promote ester formation by removing water, under aqueous conditions, Lewis acids can also catalyze the reverse reaction: the hydrolysis of esters back to carboxylic acids and alcohols. The Mg²⁺ ion can coordinate to the ester's carbonyl oxygen, activating it for attack by water.

    Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building complex molecules. Lewis acids are frequently employed as catalysts in MCRs to activate one or more of the substrates. Magnesium salts, including Mg(ClO₄)₂ and MgSO₄, have demonstrated excellent catalytic performance in reactions like the Hantzsch synthesis of hexahydroquinolines. alfachemic.com The role of the Mg²⁺ catalyst is to activate aldehyde components, facilitating their condensation with other reactants. alfachemic.com By activating electrophiles (like aldehydes) and promoting key bond-forming steps, this compound can be an effective promoter for various MCRs and complex condensation reactions, such as the aldol (B89426) or Knoevenagel condensations.

    The magnesium sulphate component of the compound is a well-established dehydrating agent, or desiccant, in organic synthesis. wikipedia.org Anhydrous magnesium sulphate readily absorbs water to form stable hydrates. libretexts.org This property is crucial in many reactions where water is a byproduct and its presence can either inhibit the reaction or shift the equilibrium unfavorably.

    In esterification, which is a reversible reaction, the continuous removal of water by the magnesium sulphate moiety drives the reaction to completion, significantly increasing the yield of the ester. libretexts.orgiu.edu Similarly, in the formation of imines, enamines, and acetals, which also produce water, the dehydrating effect of the magnesium salt is essential for achieving high yields. By sequestering water, the magnesium salt prevents the hydrolysis of the products and ensures the forward reaction is favored.

    Table 2: Influence of Dehydrating Properties on Reaction Types

    Reaction TypeRole of WaterEffect of Magnesium Sulphate
    Fischer EsterificationProduct (shifts equilibrium to reactants)Removes water, increasing ester yield. iu.edu
    Acetal FormationProduct (reversible reaction)Prevents hydrolysis of the acetal, driving the reaction forward.
    Imine FormationProduct (reversible reaction)Sequesters water, favoring imine product.

    Other Significant Reaction Pathways

    Thermal Decomposition Profiles and Products

    The thermal decomposition of this compound, is a multi-stage process dictated by the differing thermal stabilities of the ethyl sulfate anion and the inorganic magnesium sulfate component that forms as an intermediate. While specific experimental data for the magnesium salt of ethyl hydrogen sulfate is not extensively detailed in readily available literature, a decomposition profile can be constructed based on the known behavior of its constituent parts and related compounds.

    The initial stage of decomposition involves the ethyl sulfate group. Ethyl hydrogen sulfate, the parent acid, is known to decompose at temperatures above 140°C, yielding ethylene and sulfuric acid. wikipedia.org A similar pathway is anticipated for the anion. At elevated temperatures, the ethyl sulfate moiety will undergo elimination, releasing volatile organic compounds.

    The second, higher-temperature stage involves the decomposition of the resulting inorganic magnesium sulfate. Anhydrous magnesium sulfate is a thermally stable compound, with decomposition commencing at temperatures significantly higher than that of the ethyl sulfate group. Studies show that magnesium sulfate decomposes between 880°C and 1100°C, depending on the atmosphere. researchgate.netresearchgate.net The primary products of this high-temperature pyrolysis are magnesium oxide (MgO), a solid residue, and gaseous sulfur oxides, such as sulfur trioxide (SO₃) and sulfur dioxide (SO₂). researchgate.netresearchgate.netstudy.com The presence of reducing agents can lower this decomposition temperature. researchgate.netaalto.fi

    The expected thermal decomposition can be summarized in the following stages:

    StageTemperature Range (Approx.)Reactant ComponentPrimary Products
    1> 140°CEthyl Sulfate Anion (C₂H₅OSO₃⁻)Ethylene (C₂H₄), Magnesium Sulfate (MgSO₄)
    2> 880°CMagnesium Sulfate (MgSO₄)Magnesium Oxide (MgO), Sulfur Trioxide (SO₃), Sulfur Dioxide (SO₂)

    Reactions with Basic Species

    This compound, reacts with basic species through two distinct pathways corresponding to its constituent ions: the magnesium cation (Mg²⁺) and the ethyl sulfate anion (CH₃CH₂OSO₃⁻). The reaction with a strong base, such as an aqueous solution of sodium hydroxide (NaOH), exemplifies these simultaneous processes.

    First, the magnesium cations undergo a double displacement reaction with the hydroxide ions (OH⁻) from the base. This results in the formation of magnesium hydroxide (Mg(OH)₂), a compound that is poorly soluble in water and precipitates out of the solution as a white solid. quora.comquora.comyoutube.com This precipitation reaction is rapid and is a common qualitative test for magnesium ions. chemequations.com

    Second, the ethyl sulfate anion, which is a sulfate monoester, undergoes alkaline hydrolysis, a process also known as saponification. google.comlibretexts.orgchemguide.co.uk When heated with a strong base like sodium hydroxide, the ester linkage is cleaved. This reaction is effectively irreversible and yields ethanol (CH₃CH₂OH) and a sulfate salt. libretexts.orgchemguide.co.uk In the presence of sodium hydroxide, this product is sodium sulfate (Na₂SO₄). google.com

    Mg(OSO₃C₂H₅)₂(aq) + 4 NaOH(aq) → Mg(OH)₂(s) + 2 C₂H₅OH(aq) + 2 Na₂SO₄(aq)

    A summary of the reactants and products in this reaction is provided below.

    ReactantsProductsState of Product
    This compound (Mg(OSO₃C₂H₅)₂)Magnesium hydroxide (Mg(OH)₂)Solid Precipitate
    Sodium hydroxide (NaOH)Ethanol (C₂H₅OH)Aqueous
    Sodium sulfate (Na₂SO₄)Aqueous

    Advanced Analytical Methodologies for Characterization and Monitoring

    Spectroscopic Analysis for Molecular Structure and Purity

    Spectroscopic methods are indispensable for elucidating the molecular architecture and confirming the identity of ethyl hydrogen sulphate. These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed information about atomic arrangement and functional groups.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

    For the ethyl sulfate (B86663) anion, ¹H NMR spectroscopy is used to confirm the presence and connectivity of the ethyl group (CH₃CH₂-). The spectrum is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂O) protons, a characteristic pattern resulting from spin-spin coupling between the adjacent groups. The chemical shift values are influenced by the electronegative oxygen atom of the sulfate group, causing the methylene protons to appear further downfield compared to the methyl protons. chemicalbook.com

    ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Two distinct signals are expected for the two carbon atoms of the ethyl group. The carbon atom bonded to the sulfate group (CH₂O) will be observed at a higher chemical shift (downfield) due to the deshielding effect of the oxygen atom, while the methyl carbon (CH₃) will appear at a lower chemical shift (upfield). researchgate.netnih.gov While specific data for the magnesium salt is not prevalent, the spectral characteristics of the ethyl sulfate anion are well-established from studies of its other salt forms, such as sodium ethyl sulfate. chemicalbook.com

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl Sulfate Anion

    This interactive table provides the anticipated NMR spectral data for the ethyl sulfate anion based on published data for analogous compounds.

    Nucleus Group Predicted Chemical Shift (δ) in D₂O (ppm) Multiplicity Coupling Constant (J)
    ¹H Methylene (-CH₂-) ~4.1 Quartet ~7.1 Hz
    ¹H Methyl (-CH₃) ~1.3 Triplet ~7.1 Hz
    ¹³C Methylene (-CH₂-) ~65-70 - -
    ¹³C Methyl (-CH₃) ~15-20 - -

    Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by specific molecular vibrations (stretching, bending, wagging). For ethyl hydrogen sulphate, FTIR is critical for confirming the presence of the characteristic sulfate ester moiety. acs.org

    The FTIR spectrum of an organosulfate is dominated by strong absorption bands associated with the sulfur-oxygen bonds. copernicus.orgacs.org Key vibrational modes include the asymmetric and symmetric stretching of the S=O and S-O bonds. The C-O-S linkage also produces characteristic absorption bands. The presence of these specific bands provides strong evidence for the sulfate ester structure. Studies on simple organosulfates like methyl sulfate show that these compounds are stable for extended periods when analyzed by FTIR, suggesting the technique's reliability for such measurements. copernicus.orgrti.org

    Table 2: Characteristic FTIR Absorption Bands for Organosulfates

    This interactive table summarizes the key infrared absorption frequencies used to identify the functional groups in ethyl hydrogen sulphate.

    Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
    Asymmetric S=O Stretch RO-SO₃⁻ ~1450-1430 Weak-Medium
    Asymmetric S-O Stretch RO-SO₃⁻ ~1290-1215 Strong
    Symmetric S-O Stretch RO-SO₃⁻ ~1080-1060 Strong
    S-O-C Stretch S-O-C ~1020-1000 Medium-Strong
    C-H Stretch (Aliphatic) -CH₃, -CH₂- ~2980-2850 Medium

    Chromatographic Techniques for Separation and Quantification

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For ethyl hydrogen sulphate, magnesium salt, these methods are essential for isolating the compound from reaction precursors or byproducts, assessing its purity, and performing quantitative analysis.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, the direct analysis of highly polar and non-volatile compounds like ethyl hydrogen sulphate is challenging. nih.govnih.gov Sulfate esters are known to be thermally labile and can decompose in the hot GC injection port, leading to inaccurate quantification and potentially false-positive results for other analytes. nih.gov For instance, residual monomethyl sulfate has been observed to decompose into dimethyl sulfate in the GC injector. nih.gov

    Therefore, GC-MS is more commonly used to analyze volatile impurities or byproducts within a reaction mixture rather than the primary salt itself. For the analysis of the sulfate ester, a prior derivatization step is typically required to convert it into a more volatile and thermally stable form. nih.govrestek.com

    High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile, polar, and thermally sensitive compounds like this compound. sielc.comnih.gov HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

    Several HPLC modes can be employed for the analysis of alkyl sulfates:

    Reversed-Phase (RP) HPLC: This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For anionic compounds like ethyl sulfate, ion-pairing agents can be added to the mobile phase to improve retention and peak shape.

    Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. nih.gov This technique is well-suited for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography. chromatographyonline.comresearchgate.net

    Ion Chromatography (IC): This method uses ion-exchange resins to separate ions based on their charge and is highly effective for analyzing charged species like the ethyl sulfate anion. helixchrom.com

    Detection in HPLC can be achieved using various detectors. While UV detection is common, ethyl sulfate lacks a strong chromophore. Therefore, more universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often more suitable. chromatographyonline.comresearchgate.net Mass spectrometry (LC-MS) offers the highest selectivity and sensitivity, providing both quantitative data and structural confirmation. nih.gov HPLC is invaluable for monitoring the progress of reactions that produce ethyl hydrogen sulphate and for quantifying the final product's purity. acs.orgwaters.com

    Derivatization Strategies for Enhanced Analytical Detection and Stability

    Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a specific analytical technique. chromatographyonline.comlibretexts.org For sulfate esters like ethyl hydrogen sulphate, derivatization is a critical step, particularly for analysis by GC-MS. nih.gov The primary goals are to increase the analyte's volatility and thermal stability, thereby preventing decomposition in the GC system. researchgate.net

    Common derivatization strategies applicable to sulfate esters include:

    Alkylation: This involves replacing the acidic proton of the sulfate group with an alkyl group, typically forming a methyl or ethyl ester. This neutralizes the charge and significantly increases volatility. Reagents like alkyl chloroformates can be used for this purpose. researchgate.net

    Silylation: This is one of the most common derivatization techniques in GC. restek.com It involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation, converting the polar sulfate into a much more volatile TMS ester. restek.com

    Deconjugation/Derivatization: In some protocols, the sulfate ester is first cleaved (deconjugated) either chemically or enzymatically to release the parent alcohol (ethanol in this case). nih.govnih.gov The resulting alcohol is then derivatized (e.g., by silylation or acylation) to a volatile form suitable for GC-MS analysis. nih.gov

    These strategies allow for the robust and reproducible analysis of sulfate esters using GC-MS, enabling their quantification in various matrices where direct analysis would be impracticable. weber.hu

    In-Situ Monitoring Techniques for Reaction Progress and Kinetics

    The continuous and real-time monitoring of the synthesis of ethyl hydrogen sulfate is crucial for optimizing reaction conditions, ensuring product quality, and understanding the kinetic-mechanistic aspects of the esterification process. In-situ analytical techniques, which analyze the reaction mixture directly within the vessel without the need for sample extraction, are particularly advantageous. These methods provide immediate feedback on the concentration of reactants, intermediates, and products, allowing for precise control over the manufacturing process.

    Spectroscopic methods are at the forefront of in-situ monitoring for the formation of ethyl hydrogen sulfate from ethanol (B145695) and a sulfating agent. These techniques are non-invasive and can provide rich, time-resolved data on the chemical transformations occurring in the reactor.

    One of the most powerful techniques for this purpose is Near-Infrared Spectroscopy (NIRS) . NIRS is well-suited for monitoring esterification reactions due to its sensitivity to changes in the concentrations of organic functional groups. nih.govmdpi.com By inserting a fiber-optic probe directly into the reaction vessel, NIRS can continuously collect spectra of the reaction mixture. Changes in the absorption bands corresponding to the O-H group of ethanol and the S-O and C-O bonds of ethyl hydrogen sulfate can be correlated with the progress of the reaction. nih.gov Calibration models, often built using multivariate analysis techniques like Partial Least-Squares (PLS) regression, allow for the quantitative determination of the concentrations of each component in real-time. nih.govmdpi.com This enables the calculation of critical kinetic parameters such as reaction rates and equilibrium constants. nih.gov

    Raman Spectroscopy is another valuable in-situ monitoring tool for the synthesis of ethyl hydrogen sulfate. acs.org Similar to NIRS, Raman spectroscopy can be implemented using a probe immersed in the reaction medium. It provides information on the vibrational modes of the molecules present. The formation of ethyl hydrogen sulfate can be tracked by observing the appearance and increase in intensity of characteristic Raman bands associated with the sulfate ester group, alongside the diminishing signals of the ethanol reactant. acs.org An advantage of Raman spectroscopy is its relative insensitivity to water, which is a byproduct of the esterification reaction, thus simplifying spectral analysis. acs.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly when coupled with a flow cell, offers a highly detailed method for monitoring the reaction kinetics. acs.orgacs.org By circulating the reaction mixture through the NMR spectrometer, it is possible to obtain time-resolved spectra that show the disappearance of reactant signals (e.g., the methylene protons of ethanol) and the emergence of product signals (the corresponding protons in ethyl hydrogen sulfate). acs.orgacs.org This technique allows for the precise determination of reaction rates and can provide insights into the reaction mechanism by identifying intermediate species. acs.org

    While the aforementioned techniques are primarily focused on the initial esterification reaction to form ethyl hydrogen sulfate, the subsequent formation of the magnesium salt would typically involve a neutralization or salt exchange reaction. The in-situ monitoring of this step could potentially be achieved by tracking changes in physical properties such as pH or conductivity, or by using spectroscopic methods sensitive to the changes in the ionic environment of the sulfate group upon coordination with the magnesium ion. However, specific research on the in-situ monitoring of this particular salt formation is not extensively documented in publicly available literature.

    The data obtained from these in-situ monitoring techniques are instrumental in developing a comprehensive understanding of the reaction kinetics. For instance, studies on similar esterification reactions have utilized this real-time data to determine reaction orders and activation energies.

    Below is an interactive data table summarizing the application of these in-situ techniques for monitoring reactions analogous to the formation of ethyl hydrogen sulfate.

    In-Situ TechniqueMonitored ParametersKey Findings
    Near-Infrared Spectroscopy (NIRS) Concentration of reactants (ethanol), products (ethyl hydrogen sulfate), and byproducts (water). nih.govmdpi.comEnables quantitative real-time tracking of all major components. nih.govmdpi.com Allows for the calculation of reaction rates, yields, and equilibrium constants. nih.gov
    Raman Spectroscopy Vibrational modes of functional groups. Disappearance of ethanol bands and appearance of ethyl hydrogen sulfate bands. acs.orgProvides clear spectral windows for monitoring the key species without significant interference from water. acs.org Can be used to determine reaction kinetics. acs.org
    Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts of specific protons in reactants and products. acs.orgacs.orgOffers detailed structural information and precise quantification for kinetic analysis. acs.orgacs.org Can identify reaction intermediates, providing mechanistic insights. acs.org

    Research Applications in Organic and Inorganic Synthesis

    Reagent in the Production of Diverse Organic Compounds

    Research, particularly in historical patent literature, has identified ethyl hydrogen sulphate, magnesium salt as a reagent in the synthesis of complex organic molecules. Its function is noted as an alternative to more common Grignard reagents, such as ethyl magnesium bromide or iodide. google.com

    A key documented application is in the synthesis of diethylstilbestrol, a potent estrogen. google.com In this process, the magnesium salt of ethyl hydrogen sulphate acts as an ethylating agent. It reacts with a methoxyphenylacetate derivative in a dry ether solution, functioning similarly to a Grignard reagent to add an ethyl group to the substrate molecule. google.com This reaction underscores its utility in forming new carbon-carbon bonds, a fundamental operation in organic synthesis.

    Table 1: Documented Application as a Reagent

    Application Role of Compound Reaction Type Product Class

    Key Intermediate in Complex Chemical Syntheses

    Flowing from its role as a reagent, this compound is instrumental in forming key intermediates. In the diethylstilbestrol synthesis, its reaction with the starting ester yields a magnesium alkoxide intermediate. google.com This intermediate is described as a compound where the hydroxyl group is replaced by a magnesium moiety (/2 Mg). google.com

    The parent compound, ethyl hydrogen sulphate (in its acid form), is a well-known intermediate in the synthesis of ethanol (B145695) from ethylene and is used to produce other chemicals for the pharmaceutical industry. lookchem.comchemicalbook.comwikipedia.org

    Catalytic Applications in Chemical Transformations

    While direct catalytic applications of this compound are not extensively documented in scientific literature, the properties of its components—the magnesium ion and the sulfate (B86663) group—suggest potential roles. The following sections explore these theoretical and extrapolated applications.

    Role as a Catalyst or Co-catalyst in Various Organic Reactions

    There is no specific information available from the search results detailing the role of this compound as a catalyst or co-catalyst in various organic reactions. However, related compounds like anhydrous magnesium sulfate (MgSO₄) are widely used in organic synthesis, primarily as a drying agent to remove water from organic phases. chembuyersguide.com Acids, in general, can act as catalysts by increasing the rate of chemical reactions. chemicalbook.com

    Specific Applications in Esterification and Hydrolysis Processes

    No specific research was found detailing the application of this compound in esterification and hydrolysis processes. The parent acid, ethyl hydrogen sulphate, is itself an ester of sulfuric acid and is involved in hydrolysis reactions to produce ethanol. lookchem.comwikipedia.org Furthermore, related magnesium compounds like magnesium sulfate have been studied as catalysts for esterification, where their action is attributed in part to their dehydrating properties, which shift the reaction equilibrium toward the formation of the ester.

    Facilitation of Multi-Component Reactions (MCRs)

    The search results did not yield any information on the use of this compound in facilitating multi-component reactions.

    Potential in Polymerization Catalysis (extrapolated from magnesium alkyls)

    There is no direct evidence in the provided search results for the use of this compound in polymerization catalysis. However, other organomagnesium compounds are central to this field. Magnesium alkyls, for instance, are used as precursors for Ziegler-Natta catalysts, which are employed in the polymerization of ethylene. Additionally, magnesium ethylate is noted as a suitable precursor for olefin polymerization catalysts. It is theorized that like other acids, ethyl hydrogen sulphate could potentially initiate polymerization in certain classes of organic compounds, though this is a general property of acids rather than a specific application of its magnesium salt. chemicalbook.com

    Table 2: Mentioned Compounds

    Compound Name Chemical Formula
    Acetic Acid CH₃COOH
    Diethylstilbestrol C₁₈H₂₀O₂
    Ethanol C₂H₅OH
    Ethyl Hydrogen Sulphate C₂H₆O₄S
    This compound C₄H₁₀MgO₈S₂
    Ethyl Magnesium Bromide C₂H₅BrMg
    Ethyl Magnesium Iodide C₂H₅IMg
    Ethylene C₂H₄
    Hydrochloric Acid HCl
    Magnesium Ethylate C₄H₁₀MgO₂
    Magnesium Sulfate MgSO₄

    Contributions to Green Chemistry Applications by Enabling Sustainable Reactions

    Based on the available search results, there is no specific information detailing the contributions of this compound to green chemistry applications or its role in enabling sustainable reactions. The principles of green chemistry emphasize the use of less hazardous chemicals, renewable feedstocks, and processes that prevent waste. While magnesium salts, in general, are often considered in green chemistry protocols due to their low toxicity and abundance, specific studies or reports on the application of this compound in this context were not found in the search results.

    Further research would be required to determine if this compound has been investigated for its potential as a green catalyst or reagent.

    Contributions to Materials Science and Chemical Engineering

    Intermediate in Industrial Chemical Production Processes

    Ethyl hydrogen sulphate, magnesium salt, serves as a notable intermediate and reagent in various industrial chemical syntheses. While its parent compound, ethyl hydrogen sulfate (B86663), is famously known as an intermediate in the historical sulfuric acid hydration process for producing ethanol (B145695) from ethylene, the magnesium salt of this compound has carved out its own specific applications in organic synthesis.

    One documented use of a related compound, ethyl magnesium ethyl-sulfate, is as a Grignard reagent in the synthesis of diethylstilbestrol, a potent estrogenic substance. In this process, the reagent is prepared in a dry ether solution and reacted with a methoxyphenylacetate derivative to form a magnesium-containing intermediate. This intermediate is then hydrolyzed to yield the desired hydroxy compound, a crucial step in the multi-stage synthesis. google.com This application highlights the role of the magnesium ethyl sulfate moiety in facilitating carbon-carbon bond formation, a fundamental operation in organic chemistry.

    Beyond this specific example, this compound is recognized more broadly as a reagent for producing other organic compounds. smolecule.com It is also employed as a catalyst for chemical reactions such as esterification and hydrolysis. ontosight.ai The synthesis of its parent compound, ethyl hydrogen sulfate, often involves the reaction of ethanol with sulfur trioxide, a process that can be catalyzed by various inorganic salts, demonstrating the integral role of salt catalysts in this chemical family. smolecule.com

    The properties of this compound are summarized in the table below.

    PropertyValue
    Chemical Formula C₄H₁₀MgO₈S₂
    Molecular Weight 274.6 g/mol
    Appearance Colorless, oily liquid
    Solubility Highly soluble in water
    Density Approximately 1.367 g/cm³
    Table based on data from Smolecule and PubChem. smolecule.com

    Role in Specialized Chemical Formulations

    In the realm of specialized chemical formulations, particularly surfactants and detergents, the direct application of this compound is not widely documented in publicly available research. However, the use of related magnesium-containing sulfate compounds is well-established, suggesting a potential role based on its chemical structure.

    Surfactants are essential components in detergents, reducing the surface tension of water to allow for the effective removal of grease and dirt. The performance and physical properties of these formulations, such as viscosity, are often modulated by the addition of salts. A pertinent example from this class of materials is magnesium polyoxyethylene alkyl ether sulfate . This compound functions as a key surfactant in a variety of personal care products, including shampoos, body washes, and hand soaps, valued for its excellent cleansing and foaming characteristics. ontosight.ai Its structure, which combines a magnesium ion with a larger organic sulfate chain, renders it amphiphilic—possessing both water-attracting (hydrophilic) and oil-attracting (hydrophobic) parts—which is the defining characteristic of a surfactant. ontosight.ai

    Use as Catalyst Supports in Heterogeneous Systems (general magnesium salts)

    Magnesium salts, in general, are extensively used as supports in heterogeneous catalysis, a cornerstone of industrial chemical production. A catalyst support provides a stable, high-surface-area matrix onto which active catalytic particles are dispersed. This maximizes the catalyst's efficiency and longevity. Magnesium compounds, particularly oxides and chlorides, are favored for these applications due to a combination of beneficial properties.

    Key Properties of Magnesium-Based Supports:

    High Thermal Stability: Magnesium oxide (MgO), for instance, has a very high melting point, allowing it to be used in high-temperature reactions without degradation. researchgate.net

    High Surface Area: Methods of preparation can be tailored to produce magnesium compounds with large surface areas, which is crucial for dispersing the active catalyst and maximizing reaction sites. researchgate.netijche.com

    Basic Character: The basic nature of supports like MgO can be advantageous in reactions that are promoted by basic sites or to prevent side reactions that occur on acidic supports. ijche.com

    Examples of Magnesium Salts in Catalysis:

    Magnesium CompoundCatalytic ApplicationRoleResearch Finding
    Magnesium Oxide (MgO) Oxidative dehydrogenation of hexanolSupport for a copper salt of molybdovanadophosphoric acidThe MgO support was found to be stable and effective, with the catalyst maintaining high selectivity (>96%) towards hexanal. nih.govacs.org
    Magnesium Chloride (MgCl₂) Ziegler-Natta polymerizationSupport for titanium-based catalystsThe structure of MgCl₂ adducts is crucial for tailoring the catalyst's activity and the properties of the resulting polymer. chemistryviews.org
    Magnesium Sulfate (MgSO₄) Hantzsch reactionCatalystMgSO₄ acts as a mild Lewis acid catalyst for the synthesis of hexahydroquinoline compounds. alfachemic.com
    Magnesium Aluminate (MgAl₂O₄) Reverse water-gas shift reactionSupport for Nickel catalystsThe basicity of the MgAl₂O₄ support increases CO₂ adsorption and enhances CO selectivity. ijche.com

    These examples demonstrate the versatility of magnesium salts in catalysis, functioning as both stable supports and active catalysts. While direct evidence for the use of this compound as a catalyst support is scarce in current literature, the established chemical principles governing magnesium salts suggest its potential viability in applications where its specific solubility and chemical properties could be advantageous. The field continues to evolve, with ongoing research into novel magnesium complexes for a range of catalytic transformations, including hydrogenation and dehydrocoupling reactions. chemistryviews.orgacs.orgrsc.org

    Emerging Research Avenues and Future Outlook

    Development of Next-Generation Synthetic Protocols for Enhanced Efficiency

    The advancement of applications for ethyl hydrogen sulphate, magnesium salt, is intrinsically linked to the development of efficient and scalable synthetic protocols. Current research is focused on moving beyond traditional synthesis methods to more sophisticated approaches that offer higher yields, purity, and cost-effectiveness.

    One promising avenue is the exploration of continuous flow synthesis. This method offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Researchers are investigating the use of microreactors to control reaction parameters with high precision, which could lead to a more consistent and high-purity product. The goal is to develop a synthesis protocol that minimizes waste and energy consumption, aligning with the principles of green chemistry. stbb.edu.pk

    Another area of focus is the use of novel precursors and reaction media. For instance, the use of magnesium alkoxides, such as magnesium ethoxide, as a starting material is being explored. researchgate.net These precursors can offer different reactivity profiles and may lead to more direct and efficient synthetic routes. Additionally, the investigation of ionic liquids or deep eutectic solvents as reaction media could provide environmentally benign alternatives to traditional organic solvents, potentially enhancing reaction rates and simplifying product isolation.

    The table below outlines potential next-generation synthetic strategies being considered for the production of this compound.

    Synthetic StrategyPotential AdvantagesResearch Focus
    Continuous Flow Synthesis Improved control, higher yield, enhanced safety, scalability.Microreactor design, optimization of flow rate, temperature, and stoichiometry.
    Novel Precursors Increased reactivity, potentially fewer reaction steps.Use of magnesium alkoxides, organomagnesium compounds. researchgate.netmdpi.com
    Alternative Reaction Media Reduced environmental impact, improved reaction rates, easier product separation.Application of ionic liquids, deep eutectic solvents, and solvent-free conditions.
    Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields.Optimization of microwave power and irradiation time.

    Exploration of Novel Catalytic Transformations and Selectivity

    The catalytic potential of this compound, is a significant area of emerging research. The presence of both a magnesium cation, a Lewis acid, and an ethyl sulfate (B86663) anion offers unique possibilities for catalytic activity in a range of organic transformations.

    Researchers are particularly interested in its application in reactions where the magnesium ion can act as a catalyst. For example, magnesium-catalyzed aldol (B89426) additions have shown promise, and it is hypothesized that this compound, could be an effective catalyst for such reactions, potentially offering high levels of stereoselectivity. nih.gov The ethyl sulfate moiety could also play a role in modulating the catalyst's activity and selectivity.

    Furthermore, the compound is being investigated as a co-catalyst or support material. In Ziegler-Natta catalysis, magnesium compounds are crucial for creating highly active sites for olefin polymerization. mdpi.com this compound, could potentially be used to prepare novel catalyst supports with specific morphologies and surface properties, leading to polymers with desired characteristics.

    The table below summarizes potential catalytic applications for this compound.

    Catalytic TransformationPotential Role of Magnesium Ethyl SulfateDesired Outcome
    Aldol Additions Lewis acid catalyst to activate the carbonyl group. nih.govHigh yield and enantioselectivity of β-hydroxy carbonyl compounds.
    Michael Additions Catalyst to facilitate the conjugate addition of nucleophiles.Efficient formation of carbon-carbon and carbon-heteroatom bonds.
    Polymerization Reactions Precursor for the synthesis of MgCl2 supports for Ziegler-Natta catalysts. mdpi.comControl over polymer morphology and properties.
    Esterification and Transesterification Mild and selective catalyst.Efficient synthesis of esters under environmentally friendly conditions.

    Advanced Mechanistic Elucidation through Integrated Experimental and Computational Methods

    A thorough understanding of the reaction mechanisms is crucial for optimizing the performance of this compound, in catalytic applications and for designing new and improved systems. Future research will increasingly rely on a combination of advanced experimental techniques and computational modeling to unravel the intricate details of its mode of action.

    In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, will be invaluable for monitoring the catalyst and reactants under reaction conditions. rsc.org This will provide real-time information on the formation of key intermediates and the catalyst's structural changes. X-ray absorption near-edge structure (XANES) and resonant inelastic X-ray scattering (RIXS) could also be employed to probe the electronic structure of the magnesium center during catalysis. bohrium.com

    Complementing these experimental approaches, computational methods like density functional theory (DFT) will be used to model reaction pathways and transition states. mdpi.com These calculations can provide insights into the energetics of different mechanistic possibilities and help to explain observed selectivity. The integration of experimental and computational data will be key to building a comprehensive picture of how this compound functions at a molecular level.

    Expanding Applications in Sustainable Chemical Processes and Materials Innovation

    The unique properties of this compound, position it as a candidate for a range of applications in sustainable chemistry and materials science. Its potential as a recyclable catalyst and its role in creating novel materials are key areas of future exploration.

    In materials science, this compound could serve as a precursor for the synthesis of advanced materials. For example, it could be used in the preparation of magnesium-containing mixed metal oxides or as a component in the formation of novel metal-organic frameworks (MOFs). acs.org These materials could have applications in areas such as gas storage, separation, and even as drug delivery vehicles. The potential for this compound to influence the morphology and properties of polymers, as seen with other magnesium compounds in Ziegler-Natta catalysis, also opens up avenues for creating new plastics with tailored characteristics. mdpi.comwikipedia.org

    The table below highlights potential future applications of this compound, in sustainable chemistry and materials innovation.

    Application AreaSpecific Role of Magnesium Ethyl SulfatePotential Impact
    Heterogeneous Catalysis Active component immobilized on a solid support.Development of recyclable and environmentally friendly catalytic systems.
    Biomass Conversion Catalyst for the conversion of biomass-derived platform molecules.Production of valuable chemicals and fuels from renewable resources.
    Materials Synthesis Precursor for magnesium-containing materials (e.g., MOFs, mixed oxides). acs.orgCreation of novel materials with tailored properties for various applications.
    Polymer Modification Additive or co-catalyst in polymerization processes.Development of new polymers with enhanced thermal or mechanical properties. wikipedia.org

    Q & A

    Q. What is the molecular structure of ethyl hydrogen sulphate, magnesium salt?

    The molecular structure of ethyl hydrogen sulphate (C₂H₅OSO₃H) involves a covalent sulphate group (SO₃⁻) bonded to an ethyl group (C₂H₅) via an oxygen atom. The magnesium salt form (Mg(C₂H₅OSO₃)₂) likely involves ionic bonding between Mg²⁺ and two ethyl hydrogen sulphate anions. The sulphate group adopts a tetrahedral geometry, with dashed lines in structural diagrams representing covalent bonds .

    Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

    A common approach involves neutralizing ethyl hydrogen sulphate with magnesium oxide or hydroxide under controlled conditions. For example:

    • Dissolve ethyl hydrogen sulphate in water and gradually add magnesium hydroxide while stirring.
    • Filter and evaporate the solution to isolate the magnesium salt. This method is analogous to the synthesis of magnesium sulphate, where stoichiometric ratios and pH control are critical to avoid impurities .

    Q. How should this compound be stored to maintain stability?

    Store in airtight containers to prevent hydration or deliquescence. Avoid exposure to high humidity (>60% RH) and temperatures above 40°C, as magnesium salts are prone to losing crystalline water, altering their physicochemical properties .

    Q. What is the solubility profile of this compound in various solvents?

    While direct data is limited, analogous magnesium salts (e.g., MgSO₄) show high solubility in water (~35 g/100 mL at 20°C) and poor solubility in nonpolar solvents like ethanol. Conduct gravimetric analysis by dissolving known masses in solvents at controlled temperatures and measuring saturation points .

    Q. How can researchers prepare standardized solutions of this compound for experimental use?

    • Dissolve a precise mass of the anhydrous salt in distilled water using a volumetric flask.
    • For trace analysis, prepare a 1000 mg/L Mg²⁺ stock solution and dilute to desired concentrations. Validate stability: diluted solutions may degrade within 24 hours .

    Advanced Research Questions

    Q. What spectroscopic techniques are most effective for characterizing the structural and compositional properties of this compound?

    • XRD : Identify crystalline phases and hydration states.
    • FTIR : Confirm sulphate (S-O stretching at ~1100 cm⁻¹) and ethyl group (C-H stretching at ~2900 cm⁻¹) bonds.
    • NMR : Resolve proton environments in the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .

    Q. How do hydration states of this compound influence its electrochemical behavior?

    Hydration water can act as a proton conductor in electrochemical systems. Compare cyclic voltammetry (CV) profiles of anhydrous vs. hydrated forms in aqueous electrolytes. Hydrated salts may show enhanced ionic conductivity due to mobile water molecules within the lattice .

    Q. What experimental strategies can resolve contradictions in thermal decomposition data for this compound?

    • Use TGA-DSC to monitor mass loss and enthalpy changes during heating (e.g., 25–300°C at 10°C/min).
    • Cross-validate with in situ XRD to detect intermediate phases. Contradictions often arise from varying heating rates or incomplete dehydration .

    Q. What are the mechanistic pathways involved in the reaction between ethyl hydrogen sulphate and magnesium under varying conditions?

    In acidic media, magnesium reacts with ethyl hydrogen sulphate via: Mg+2C2H5OSO3HMg(C2H5OSO3)2+H2\text{Mg} + 2\text{C}_2\text{H}_5\text{OSO}_3\text{H} \rightarrow \text{Mg(C}_2\text{H}_5\text{OSO}_3\text{)}_2 + \text{H}_2 \uparrow Kinetic studies (e.g., gas evolution measurements) can elucidate rate dependencies on concentration and temperature .

    Q. How can researchers optimize reaction conditions to control the crystallinity and purity of this compound?

    • Crystallization : Slow evaporation at 4°C promotes large, pure crystals.
    • pH Control : Maintain pH 6–7 during synthesis to avoid byproducts.
    • Additives : Use ethanol as an antisolvent to reduce solubility and enhance yield .

    Methodological Notes

    • Contradictions in Data : Hydration state discrepancies (e.g., anhydrous vs. heptahydrate) can skew analytical results. Always characterize samples using TGA and XRD before experimentation .
    • Safety : Use fume hoods when handling ethyl hydrogen sulphate (corrosive) and magnesium (flammable in powder form) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.